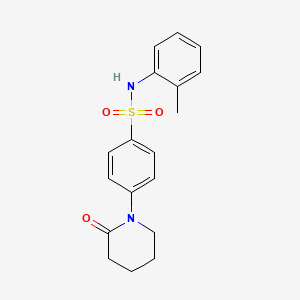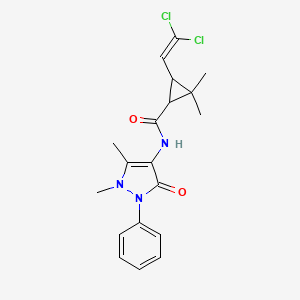
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and registered in the United States in 2013 for use on a variety of crops, including cotton, citrus, soybeans, and strawberries. Sulfoxaflor has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
作用机制
Sulfoxaflor acts on the nicotinic acetylcholine receptors (nAChRs) in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a unique mode of action compared to other insecticides, which makes it effective against insect pests that have developed resistance to other insecticides.
Biochemical and physiological effects:
Sulfoxaflor has been shown to have minimal effects on non-target organisms, including bees and other pollinators. It has a low toxicity to mammals and birds, and it does not accumulate in the environment. Sulfoxaflor is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation.
实验室实验的优点和局限性
Sulfoxaflor has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a useful tool for studying insect physiology and behavior. Sulfoxaflor has a unique mode of action, which allows researchers to study the effects of insecticides on nAChRs in insects. However, the use of sulfoxaflor in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities.
未来方向
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations and delivery methods for sulfoxaflor that improve its effectiveness and reduce its environmental impact. Another area of research is the study of the effects of sulfoxaflor on non-target organisms, including bees and other pollinators. Additionally, researchers are interested in exploring the potential use of sulfoxaflor in integrated pest management strategies, which combine multiple approaches to control insect pests.
合成方法
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylbenzenesulfonyl chloride with 1-aminomethyl-2-methyl-2-propanol to form the sulfonyl amide intermediate. This intermediate is then reacted with 1,2-dichloro-4-(2-methyl-2-propanyl)benzene to form sulfoxaflor.
科学研究应用
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in laboratory experiments to study the effects of insecticides on insect behavior, physiology, and metabolism. Sulfoxaflor has also been used in field trials to evaluate its effectiveness in controlling insect pests on various crops.
属性
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-24(22,23)16-11-9-15(10-12-16)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXORLJDQOBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
![4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5179718.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
![5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5179744.png)

![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)
![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)
![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)